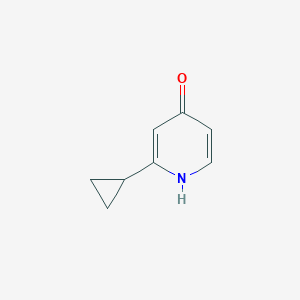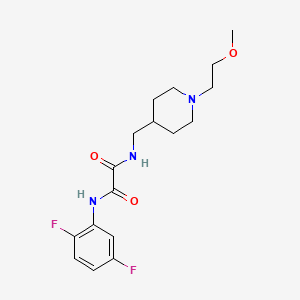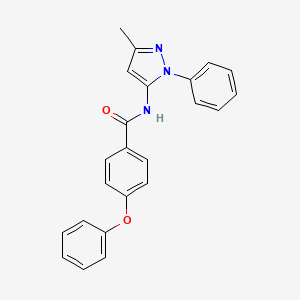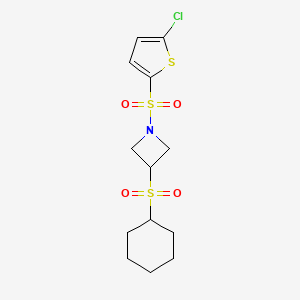
2-Cyclopropylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylpyridin-4-ol is a compound of interest in the field of organic chemistry due to its unique structural features, including a cyclopropyl group attached to a pyridin-4-ol moiety. Its properties and reactions are influenced by the presence of both the cyclopropyl group and the nitrogen atom in the pyridine ring.
Synthesis Analysis
The synthesis of compounds related to 2-Cyclopropylpyridin-4-ol often involves complex organic reactions. For example, cyclopropanes, which are structurally similar, have been synthesized through reactions involving cyclopropenium ions and 1,3-diketones, leading to cyclopentadienols (Yoshida et al., 1988). Similarly, the synthesis of related naphthyridine carboxylic acids from dichloro-5-fluoronicotinic acid derivatives showcases the intricate methods employed in constructing cyclopropyl-containing molecules (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular structure and conformation of cyclopropylpyridines have been studied, revealing insights into intramolecular forces and stability. For instance, the conformation of 2-cyclopropylpyridine and its interaction with nitrogen atoms have been detailed through electron diffraction and quantum chemical calculations, highlighting the energy effects and bond length variations within the molecule (Trætteberg et al., 2005).
Chemical Reactions and Properties
Cyclopropane-containing compounds exhibit unique chemical reactivity due to the strain in the three-membered ring. For example, cyclopropyl groups have been involved in ring-opening reactions with aminopyridines to access new pyridopyrimidinone derivatives, demonstrating the potential for creating diverse chemical structures (Selvi & Srinivasan, 2017).
Physical Properties Analysis
The physical properties of cyclopropyl-containing compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Research on similar compounds can provide a basis for inferring the physical properties of 2-Cyclopropylpyridin-4-ol, although specific studies on this compound were not found.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the cyclopropyl and pyridin-4-ol groups. While direct studies on 2-Cyclopropylpyridin-4-ol are lacking, analogous compounds have been investigated for their reactivity patterns and interactions with metals, highlighting the role of the pyridine nitrogen and the impact of the cyclopropyl group on electronic structure and reactivity (Kaya & Koyuncu, 2003).
Aplicaciones Científicas De Investigación
Intramolecular Forces and Conformation
2-Cyclopropylpyridin-4-ol has been studied for its molecular structure and conformation. Research reveals that the presence of a nitrogen atom generally lowers the energy of these molecules, enhancing their stability. This is particularly notable when the orbitals of the cyclopropyl group interact with the nitrogen lone-pair electrons, profoundly affecting the molecule's stability and resulting in energy reduction. This interaction and the resulting molecular stability are essential for various chemical and biological applications, making 2-Cyclopropylpyridin-4-ol a compound of interest in scientific research (Trætteberg, Rauch, & Meijere, 2005).
Ligand and Bioactivity Studies
Ligand Synthesis and Characterization
The compound plays a role in the synthesis and structural characterization of certain molecules. For instance, in one study, it was involved in the synthesis of mono-cyclometalated Pt(II) complexes, indicating its utility in creating complex molecules with potential applications in fields like photovoltaics, biomedicinal chemistry, and organometallic catalysis. Such applications exploit the unique properties of 2-Cyclopropylpyridin-4-ol in forming stable and complex structures (Ionkin, Marshall, & Wang, 2005).
Biological Activity and Potential Applications
The compound is also a precursor in synthesizing derivatives with significant herbicidal and fungicidal activities, showcasing its potential in agricultural applications. The synthesis of such derivatives highlights the versatility of 2-Cyclopropylpyridin-4-ol in creating compounds with practical, real-world applications, providing a foundation for the development of new agricultural agents (Tian, Song, Wang, & Liu, 2009).
Electroluminescent Properties and Material Science Applications
Electroluminescent Properties
Research has also delved into the electroluminescent properties of complexes involving 2-Cyclopropylpyridin-4-ol. These studies are crucial for the development of new materials with specific optical and electronic properties, potentially paving the way for advancements in display technologies, lighting, and photovoltaic devices. Understanding and harnessing these properties can lead to innovations in material science and engineering, offering new solutions for modern technological challenges (Ionkin, Marshall, & Wang, 2005).
Propiedades
IUPAC Name |
2-cyclopropyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSZNYVKORJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyridin-4-ol | |
CAS RN |
1159814-16-0 |
Source


|
| Record name | 2-cyclopropylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)




![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)